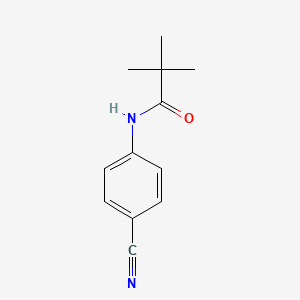![molecular formula C13H9BrN2 B7808483 4-[(4-Bromophenyl)amino]benzonitrile](/img/structure/B7808483.png)
4-[(4-Bromophenyl)amino]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Bromophenyl)amino]benzonitrile is an organic compound characterized by a bromophenyl group attached to an amino group on a benzonitrile backbone
Synthetic Routes and Reaction Conditions:
Bromination and Amination: The compound can be synthesized by first brominating benzene to produce 4-bromobenzene, followed by amination to introduce the amino group.
Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura cross-coupling can be employed, where 4-bromophenyl boronic acid is reacted with an amine under palladium catalysis.
Industrial Production Methods: Industrial production typically involves large-scale bromination and amination processes, often using continuous flow reactors to ensure efficiency and safety.
Types of Reactions:
Oxidation: Oxidation reactions can convert the amino group to a nitro group.
Reduction: Reduction reactions can reduce the cyano group to an amine.
Substitution: Substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as sodium cyanide (NaCN) can be used for substitution reactions.
Major Products Formed:
Nitro Compounds: Resulting from oxidation reactions.
Amines: Resulting from reduction reactions.
Substituted Benzonitriles: Resulting from substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: It serves as a probe in biological studies to understand protein interactions. Medicine: Industry: Utilized in material science for the creation of advanced polymers and coatings.
Wirkmechanismus
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity or binding to receptor sites.
Vergleich Mit ähnlichen Verbindungen
4-Bromobiphenyl: Similar in structure but lacks the amino group.
4-Bromophenylacetic acid: Contains a carboxylic acid group instead of the cyano group.
Uniqueness: The presence of both the bromophenyl and cyano groups in 4-[(4-Bromophenyl)amino]benzonitrile gives it distinct chemical properties compared to similar compounds, making it valuable in specific applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Eigenschaften
IUPAC Name |
4-(4-bromoanilino)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXPPBLRNJJVKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
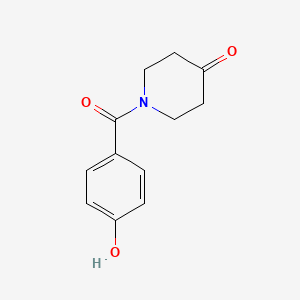
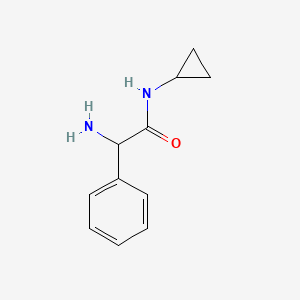
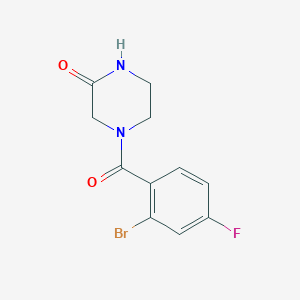
![2-[(2-aminophenyl)sulfanyl]-N-propylacetamide](/img/structure/B7808423.png)

![4-[(3,4-Dimethylphenoxy)methyl]piperidine](/img/structure/B7808430.png)
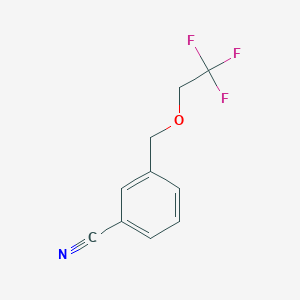
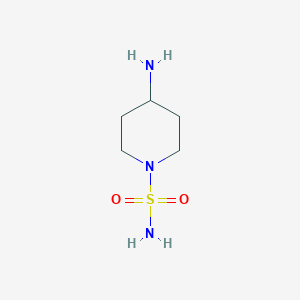
![2-Propyl-1H-benzo[d]imidazol-5-amine](/img/structure/B7808457.png)

![2-{[(4-Fluorophenyl)methyl]amino}pyridine-3-carboxylic acid](/img/structure/B7808474.png)
![2-cyano-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B7808491.png)
![3-[(4-Methylpiperazin-1-yl)methyl]benzene-1-carbothioamide](/img/structure/B7808495.png)
